Hispidol

Description

This compound has been reported in Glycine max and Retama raetam with data available.

Structure

3D Structure

Properties

IUPAC Name |

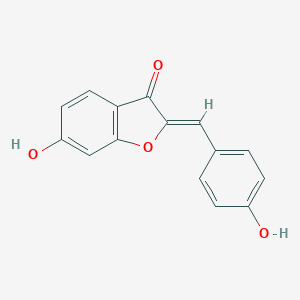

(2Z)-6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,16-17H/b14-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZLDSPIRVZOKZ-AUWJEWJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (Z)-4',6-Dihydroxyaurone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5786-54-9 | |

| Record name | Hispidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5786-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hispidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hispidol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HISPIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS1235I0WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-4',6-Dihydroxyaurone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

288 °C | |

| Record name | (Z)-4',6-Dihydroxyaurone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Hispidol's Mechanism of Action in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms underlying the anti-inflammatory properties of hispidol, a naturally occurring flavonoid. It details the compound's interaction with key inflammatory signaling pathways, summarizes quantitative data from pertinent studies, outlines common experimental protocols, and provides visual representations of the core biological processes.

Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Cascades

This compound and its derivatives exert their anti-inflammatory effects by modulating several key signaling pathways that are crucial for the inflammatory response. The primary mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which in turn downregulates the expression of numerous pro-inflammatory mediators.

1.1 Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory process, responsible for the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] this compound and its analogs intervene in this pathway at critical junctures. For instance, a derivative, this compound A 25-methyl ether, has been shown to induce the de novo synthesis of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] This action functionally inhibits NF-κB activity, preventing its translocation to the nucleus and subsequent gene transcription, without directly inhibiting the DNA binding of NF-κB.[2][3] Similarly, hispidulin, a related flavonoid, has been demonstrated to suppress the activation of NF-κB in various inflammatory models.[3][4]

1.2 Attenuation of MAPK Signaling

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a vital role in translating extracellular stimuli into cellular responses, including the production of inflammatory mediators.[5][6] Hispidulin has been shown to inhibit the phosphorylation and activation of ERK, JNK, and p38 in endothelial cells stimulated by P. gingivalis lipopolysaccharide (LPS).[4] Another related compound, hispidin, also markedly suppresses LPS-induced activation of MAPKs.[7] By blocking these pathways, this compound effectively curtails the downstream signaling that leads to the expression of inflammatory genes.

1.3 Downstream Effects on Inflammatory Mediators

The inhibition of the NF-κB and MAPK pathways by this compound leads to a significant reduction in the production of key inflammatory molecules:

-

Nitric Oxide (NO) and iNOS: In inflammatory conditions, large amounts of NO are produced by iNOS, contributing to vasodilation and cytotoxicity.[8] this compound and its derivatives dose-dependently inhibit NO production by down-regulating the expression of iNOS at both the mRNA and protein levels in LPS-stimulated macrophages.[2][7][9]

-

Prostaglandins and COX-2: COX-2 is an enzyme rapidly induced by inflammatory stimuli to produce prostaglandins, such as PGE2, which are key mediators of pain and swelling.[10][11] this compound A 25-methyl ether has been shown to reduce PGE2 production by inhibiting the expression of COX-2.[2][9] this compound analogs have also demonstrated the ability to inhibit the production of PGE2 in activated microglial cells.[12]

-

Pro-inflammatory Cytokines: this compound significantly suppresses the expression and production of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[2][4][9] this compound has an IC50 of 0.50 μM for inhibiting TNF-α induced adhesion of monocytes to colon epithelial cells.[13]

Data Presentation: Quantitative Effects of this compound and Derivatives

The anti-inflammatory efficacy of this compound and its related compounds has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Anti-Inflammatory Activity of this compound and Derivatives

| Compound | Model System | Target | Metric | Value | Reference |

| This compound | Monocytes/Colon Epithelial Cells | TNF-α induced adhesion | IC₅₀ | 0.50 µM | [13] |

| This compound A 25-Me Ether | LPS-stimulated RAW264.7 Macrophages | IL-1β mRNA Expression | % Inhibition | 13.1% at 25 µM | [9] |

| This compound A 25-Me Ether | LPS-stimulated RAW264.7 Macrophages | IL-1β mRNA Expression | % Inhibition | 83.5% at 50 µM | [9] |

| This compound Analogs (3aa, 3bc) | LPS-stimulated BV2 Microglia | PGE₂ Production | Inhibition | Significant at 10 µM | [12] |

Table 2: In Vivo Anti-Inflammatory Activity of this compound and Derivatives

| Compound | Animal Model | Dose | Effect | Reference |

| This compound A 25-Me Ether | Carrageenan-induced Paw Edema | 1 and 10 mg/kg, i.p. | Dose-dependent reduction in swelling | [2][9] |

| This compound A 25-Me Ether | Acetic Acid-induced Vascular Permeability | 1 and 10 mg/kg, i.p. | Dose-dependent decrease in permeability | [2][9] |

| This compound | TNBS-induced Colitis in Rats | 30 mg/kg, oral | Recovery similar to 300 mg/kg sulfasalazine | [13] |

Experimental Protocols

The following sections describe the methodologies for key experiments used to elucidate the anti-inflammatory mechanism of this compound.

3.1 In Vitro Anti-Inflammatory Assay in Macrophages

This protocol outlines the general procedure for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction) and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the culture medium, and cells are incubated for a specified period (e.g., 18-24 hours).

-

Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[14] A standard curve of sodium nitrite is used for quantification.

-

Cytokine and PGE₂ Measurement (ELISA): The levels of TNF-α, IL-6, IL-1β, and PGE₂ in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[15]

-

Protein Expression Analysis (Western Blot): Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, COX-2, p-p65, IκB-α, p-ERK, p-JNK, p-p38, and a loading control (e.g., β-actin or GAPDH).[1]

-

mRNA Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, and cDNA is synthesized. Real-time quantitative PCR is performed using specific primers for iNOS, COX-2, TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) to determine relative gene expression levels.[16]

3.2 In Vivo Carrageenan-Induced Paw Edema Model

This is a standard acute inflammation model used to evaluate the in vivo efficacy of anti-inflammatory compounds.[17]

-

Animals: Male Wistar rats or ICR mice are used.

-

Procedure: Animals are administered this compound (e.g., 1-10 mg/kg, intraperitoneally) or a vehicle control. After a set time (e.g., 30-60 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw.

-

Measurement: The paw volume or thickness is measured using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated group with the vehicle-treated control group.

Visualizations: Pathways and Workflows

4.1 Signaling Pathways

4.2 Experimental Workflow

4.3 Logical Relationships

References

- 1. Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-kB/Caspase-1 Activation in Vitro and in Vivo [mdpi.com]

- 2. Anti-inflammatory activity of this compound A 25-methyl ether, a triterpenoid isolated from Ponciri Immaturus Fructus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hispidulin Inhibits the Vascular Inflammation Triggered by Porphyromonas gingivalis Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. Targeting COX-2 expression by natural compounds: a promising alternative strategy to synthetic COX-2 inhibitors for cancer chemoprevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Natural Cyclooxygenase-2 Inhibitors Synergize With Butyrate to Augment Chicken Host Defense Peptide Gene Expression [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Anti-Inflammatory Effects of Gingerol on Lipopolysaccharide-Stimulated RAW 264.7 Cells by Inhibiting NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Hispidol as a Potent Inhibitor of TNF-alpha Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidol, a naturally occurring aurone flavonoid, has emerged as a significant inhibitor of Tumor Necrosis Factor-alpha (TNF-α) signaling, a critical pathway implicated in numerous inflammatory diseases. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to explore the therapeutic potential of this compound and its derivatives.

Introduction to this compound and TNF-α Signaling

This compound (C15H10O4) is a bioactive compound found in various medicinal plants. Its anti-inflammatory properties have been attributed to its ability to modulate key inflammatory pathways. TNF-α is a pleiotropic pro-inflammatory cytokine that plays a central role in initiating and perpetuating the inflammatory cascade. Dysregulation of TNF-α signaling is a hallmark of many autoimmune and inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, inhibiting the TNF-α signaling pathway is a well-established therapeutic strategy. This compound presents a promising small molecule approach to TNF-α inhibition.

Quantitative Data on this compound's Inhibitory Activity

The efficacy of this compound in modulating TNF-α-related processes has been quantified in several key studies. The following table summarizes the available quantitative data, providing a clear comparison of its inhibitory activities.

| Activity Assessed | Experimental System | Key Parameter | Value | Reference |

| TNF-α Induced Monocyte Adhesion to Colon Epithelial Cells | Co-culture of monocytic cells and colon epithelial cells | IC50 | 0.50 μM | [1] |

| TNF-α Induced Monocyte Adhesion to Colon Epithelial Cells | Co-culture of monocytic cells and colon epithelial cells | Maximum Inhibition | >70% | [1] |

| LPS-Induced TNF-α Expression | Lipopolysaccharide-stimulated cells | Inhibition | Strong | [1] |

| AP-1 Transcriptional Activity | - | Inhibition | Yes | [1] |

Mechanism of Action: Inhibition of Key Signaling Pathways

This compound exerts its inhibitory effects on TNF-α signaling through the modulation of downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory responses initiated by TNF-α. Upon binding to its receptor, TNF-α triggers a cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is believed to interfere with this process, likely by inhibiting the phosphorylation of IκB and the p65 subunit.

Caption: this compound's inhibition of the NF-κB pathway.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as JNK, p38, and ERK, is also activated by TNF-α and plays a crucial role in inflammation and apoptosis. While direct quantitative data for this compound is pending, evidence from the closely related flavonoid, hispidulin, shows significant inhibition of RANKL-induced phosphorylation of JNK and p38 MAPKs. It is highly probable that this compound shares this mechanism in the context of TNF-α signaling.

Caption: Postulated modulation of the MAPK pathway by this compound.

Induction of Apoptosis

TNF-α can induce apoptosis, or programmed cell death, a critical process in tissue homeostasis and the elimination of damaged cells. This is primarily mediated through the activation of a caspase cascade. This compound's role in TNF-α-induced apoptosis is an area of active investigation, with the potential to either enhance or inhibit this process depending on the cellular context, which could be therapeutically relevant in cancer or inflammatory diseases.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments to evaluate the inhibitory effects of this compound on TNF-α signaling.

Monocyte-Epithelial Cell Adhesion Assay

This assay quantifies the ability of this compound to inhibit the adhesion of monocytes to TNF-α-stimulated epithelial cells, a crucial step in the inflammatory response.

-

Cell Culture:

-

Culture human colon epithelial cells (e.g., HT-29) to confluence in a 96-well plate.

-

Culture human monocytic cells (e.g., U937) in suspension.

-

-

Labeling of Monocytes:

-

Label U937 cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Pre-treat the confluent HT-29 cells with varying concentrations of this compound for 1 hour.

-

Stimulate the HT-29 cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours.

-

Add the fluorescently labeled U937 cells to each well and co-culture for 1 hour.

-

Gently wash the wells to remove non-adherent U937 cells.

-

Measure the fluorescence intensity in each well using a fluorescence plate reader.

-

Calculate the percentage of adhesion relative to the TNF-α-stimulated control.

-

Caption: Workflow for the monocyte-epithelial cell adhesion assay.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to TNF-α and the inhibitory effect of this compound.

-

Cell Transfection:

-

Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.

-

-

Assay Procedure:

-

Seed the transfected cells in a 96-well plate.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell viability.

-

Western Blot Analysis of NF-κB and MAPK Phosphorylation

This technique is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Cell Treatment and Lysis:

-

Culture cells (e.g., RAW 264.7 macrophages) to near confluence.

-

Pre-treat with this compound for 1 hour.

-

Stimulate with TNF-α (e.g., 100 ng/mL) for a short duration (e.g., 15-30 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with primary antibodies specific for phosphorylated and total forms of p65 (NF-κB), p38, JNK, and ERK.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities and express the level of phosphorylated protein relative to the total protein.

-

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Treatment:

-

Culture cells (e.g., Jurkat T cells) and pre-treat with this compound for 1 hour.

-

Induce apoptosis by treating with TNF-α (e.g., 50 ng/mL) in combination with a sensitizing agent like cycloheximide for 4-6 hours.

-

-

Assay Procedure:

-

Lyse the cells and collect the supernatant.

-

Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Incubate at 37°C and measure the fluorescence generated from the cleavage of the substrate over time using a fluorescence plate reader.

-

Calculate the caspase-3 activity relative to the untreated control.

-

Conclusion and Future Directions

This compound demonstrates significant potential as a TNF-α signaling inhibitor, with a notable IC50 value for inhibiting monocyte adhesion. Its mechanism of action likely involves the suppression of the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a framework for further investigation into its precise molecular targets and for quantifying its efficacy in various cellular models.

Future research should focus on:

-

Elucidating the direct molecular targets of this compound within the TNF-α signaling cascade.

-

Conducting comprehensive dose-response studies to determine the IC50 values for NF-κB and MAPK pathway inhibition.

-

Investigating the effects of this compound on a wider range of TNF-α-mediated cellular responses, including cytokine production and apoptosis, in various disease-relevant cell types.

-

Evaluating the in vivo efficacy and safety of this compound in animal models of inflammatory diseases.

This in-depth technical guide serves as a valuable resource to accelerate the research and development of this compound as a novel therapeutic agent for the treatment of TNF-α-driven inflammatory disorders.

References

Hispidol: A Comprehensive Technical Guide on its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidol, a naturally occurring aurone found in plants such as Glycine max (soybean), has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, focusing on its anti-inflammatory, neuroprotective, and anticancer properties. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the signaling pathways modulated by this promising compound. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound (6,4'-dihydroxyaurone) is a flavonoid derivative characterized by a unique aurone chemical structure.[1] It has been isolated from various plant sources, including soybean (Glycine max), Lygos raetam, and Medicago truncatula cell cultures.[1] Emerging evidence from a growing body of scientific literature highlights this compound's potential as a therapeutic agent for a range of pathological conditions. Its multifaceted biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects, make it a compelling candidate for further investigation and drug development. This guide synthesizes the current knowledge on this compound, with a focus on its mechanisms of action and quantifiable effects observed in preclinical models.

Biological Activities and Therapeutic Potential

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. A key mechanism underlying this activity is its ability to inhibit the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).

-

Inhibition of Monocyte Adhesion: this compound effectively inhibits the TNF-α induced adhesion of monocytes to colon epithelial cells, a critical event in the pathogenesis of inflammatory bowel disease (IBD).[2][3]

-

Suppression of Pro-inflammatory Mediators: A methyl ether derivative of this compound has been shown to dose-dependently inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] It also curtails the mRNA expression of major pro-inflammatory cytokines, including TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4]

-

In Vivo Efficacy in Colitis: Oral administration of this compound has been shown to significantly and dose-dependently suppress 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis in rats.[2][3] This was evidenced by a recovery in body weight, and a reduction in colon tissue inflammation and myeloperoxidase (MPO) levels, a marker of inflammation.[2][3] At a dose of 30 mg/kg, this compound exhibited a recovery effect similar to that of 300 mg/kg sulfasalazine.[2][3]

Neuroprotective and Neuromodulatory Effects

This compound exhibits promising neuroprotective and neuromodulatory activities, primarily through its interaction with monoamine oxidase (MAO) enzymes and modulation of neuroinflammatory pathways.

-

Monoamine Oxidase (MAO) Inhibition: this compound is a potent and selective inhibitor of MAO-A, with an IC50 value of 0.26 µM.[5] It also inhibits MAO-B, albeit with lower potency (IC50 = 2.45 µM).[5] The inhibition of MAO-A is reversible and competitive, with a Ki value of 0.10 µM.[5] This activity is significantly more potent than the marketed drug toloxatone (IC50 = 1.10 µM).[5] The selective inhibition of MAO-A can increase the levels of monoamine neurotransmitters like serotonin and dopamine in the brain, suggesting a potential antidepressant effect.

-

Antidepressant-like Activity: In preclinical models, this compound has demonstrated antidepressant-like activities.[6] At a dose of 15 mg/kg, it significantly reduced immobility time in both the forced swimming test (FST) and tail suspension test (TST) in mice, with effects comparable to or better than the antidepressant fluoxetine.[6] This behavioral effect was associated with increased levels of dopamine and serotonin in brain tissues.[6]

-

Neuroinflammation and Neurodegeneration: By inhibiting MAO-B, which is implicated in the production of reactive oxygen species (ROS) in the brain, this compound and its analogs may offer neuroprotection in neurodegenerative diseases like Parkinson's and Alzheimer's disease.[7][] Analogs of this compound have been shown to be potent, competitive, and reversible MAO-B inhibitors that also suppress the production of neuroinflammatory mediators such as NO and PGE2 in microglia.[9][10] Hispidulin, a related compound, has been shown to exert neuroprotective effects in a rat model of ischemia/reperfusion injury by suppressing NLRP3-mediated pyroptosis via the AMPK/GSK3β signaling pathway.[11]

Anticancer Activity

Hispidulin, a closely related flavonoid, has demonstrated potent anticancer activity in various cancer cell lines, particularly in non-small-cell lung cancer (NSCLC).

-

Induction of Apoptosis: Hispidulin inhibits the growth of NCI-H460 and A549 NSCLC cells and promotes apoptosis in a dose-dependent manner.[12][13][14] This is achieved through the increased generation of reactive oxygen species (ROS).[12][14]

-

Activation of Endoplasmic Reticulum (ER) Stress: The anticancer mechanism of hispidulin in NSCLC involves the activation of the ER stress pathway.[10][12] Hispidulin treatment leads to the upregulation of ER stress markers such as phosphorylated eIF2α (p-eIF2α), activating transcription factor 4 (ATF4), and C/EBP-homologous protein (CHOP).[2] This sustained ER stress ultimately triggers apoptosis.

-

In Vivo Tumor Suppression: In a mouse xenograft model using NCI-H460 cells, hispidulin treatment at doses of 20 mg/kg and 40 mg/kg significantly suppressed tumor growth.[15]

Antioxidant Properties

While some studies have reported conflicting results on the antioxidant activity of hispidulin in simple cell-free systems, it has shown effectiveness in more complex biological systems.[16] Hispidulin was found to be effective in protecting erythrocyte membranes against lipid peroxidation and highly effective against the oxidation of protein thiol groups, outperforming the standard antioxidant Trolox in the latter case.[16]

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activities of this compound and its related compounds.

Table 1: In Vitro Anti-inflammatory and Enzyme Inhibitory Activity of this compound

| Biological Activity | Target/Assay | Cell Line/Enzyme | IC50 / Ki | Reference |

| Anti-inflammatory | TNF-α induced monocyte adhesion | HT-29 | 0.50 µM | [2][3] |

| Enzyme Inhibition | Monoamine Oxidase-A (MAO-A) | Recombinant human | IC50: 0.26 µM, Ki: 0.10 µM | [5] |

| Enzyme Inhibition | Monoamine Oxidase-B (MAO-B) | Recombinant human | IC50: 2.45 µM, Ki: 0.51 µM | [5] |

Table 2: In Vivo Anti-inflammatory and Antidepressant-like Activity of this compound

| Biological Activity | Animal Model | Dosage | Effect | Reference |

| Anti-inflammatory | TNBS-induced colitis in rats | 30 mg/kg (oral) | Similar recovery to 300 mg/kg sulfasalazine | [2][3] |

| Antidepressant-like | Forced Swimming Test (FST) in mice | 15 mg/kg | Reduced immobility time (9.6s vs 32.0s for fluoxetine) | [6] |

| Antidepressant-like | Tail Suspension Test (TST) in mice | 15 mg/kg | Reduced immobility time (53.1s vs 48.7s for fluoxetine) | [6] |

Table 3: In Vitro and In Vivo Anticancer Activity of Hispidulin

| Biological Activity | Cell Line / Animal Model | Dosage | Effect | Reference | | :--- | :--- | :--- | :--- | | Anticancer | NCI-H460 and A549 (NSCLC) | 4-60 µM | Inhibition of cell viability and induction of apoptosis |[12] | | Anticancer | NCI-H460 Xenograft in mice | 20 and 40 mg/kg | Significant suppression of tumor growth |[15] |

Signaling Pathways Modulated by this compound and Hispidulin

This compound and its related compounds exert their biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Anti-inflammatory Signaling

Neuroprotective Signaling (MAO Inhibition)

Anticancer Signaling (ER Stress Pathway)

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

TNF-α Induced Monocyte Adhesion Assay

This assay evaluates the ability of a compound to inhibit the adhesion of monocytes to endothelial or epithelial cells, a key step in inflammation.

-

Cell Culture:

-

Culture human colon epithelial cells (e.g., HT-29) and human monocytic cells (e.g., U937) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Seed HT-29 cells into a 96-well plate and grow to confluence.

-

Label U937 cells with a fluorescent dye (e.g., Calcein-AM).

-

Pre-treat the confluent HT-29 cell monolayer with various concentrations of this compound for 1 hour.

-

Stimulate the HT-29 cells with recombinant human TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.

-

Add the fluorescently labeled U937 cells to the HT-29 monolayer and incubate for 1 hour.

-

Gently wash the wells with PBS to remove non-adherent U937 cells.

-

Measure the fluorescence intensity of the remaining adherent U937 cells using a fluorescence plate reader.

-

Calculate the percentage of inhibition of monocyte adhesion compared to the TNF-α-stimulated control without this compound.

-

Monoamine Oxidase (MAO) Inhibition Assay

This spectrophotometric assay measures the inhibitory effect of a compound on the activity of MAO-A and MAO-B.

-

Reagents:

-

Recombinant human MAO-A and MAO-B enzymes.

-

Kynuramine (substrate for MAO-A) and benzylamine (substrate for MAO-B).

-

Potassium phosphate buffer.

-

This compound and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the appropriate MAO enzyme in potassium phosphate buffer.

-

Add various concentrations of this compound or a reference inhibitor to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).

-

Monitor the formation of the product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) by measuring the change in absorbance at a specific wavelength (e.g., 316 nm for 4-hydroxyquinoline and 250 nm for benzaldehyde) over time using a spectrophotometer.

-

Calculate the initial reaction rates and determine the IC50 values for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.

-

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., NCI-H460 or A549) in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of hispidulin (or this compound) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

-

Assay Procedure:

-

After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Western Blot Analysis for ER Stress Markers

This technique is used to detect and quantify specific proteins involved in the ER stress pathway.

-

Protein Extraction and Quantification:

-

Treat cells (e.g., NCI-H460) with hispidulin for the desired time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the ER stress marker proteins of interest (e.g., anti-p-eIF2α, anti-ATF4, anti-CHOP, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

-

Wash the membrane to remove unbound primary antibodies.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again to remove unbound secondary antibodies.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

TNBS-Induced Colitis Model in Rats

This is a widely used animal model to study inflammatory bowel disease and to evaluate the efficacy of anti-inflammatory compounds.

-

Animal Preparation:

-

Use male Wistar or Sprague-Dawley rats.

-

Fast the rats for 24-48 hours before the induction of colitis, with free access to water.

-

-

Induction of Colitis:

-

Anesthetize the rats lightly (e.g., with isoflurane).

-

Instill a solution of TNBS dissolved in ethanol (e.g., 50% ethanol) into the colon via a catheter inserted rectally.

-

Keep the rats in a head-down position for a few minutes to prevent leakage of the TNBS solution.

-

-

Treatment and Monitoring:

-

Administer this compound or a vehicle control orally to the rats daily, starting from the day of colitis induction.

-

Monitor the body weight, stool consistency, and presence of blood in the feces daily.

-

-

Evaluation of Colitis:

-

After a specified period (e.g., 7 days), euthanize the rats and collect the colon.

-

Assess the macroscopic damage to the colon using a scoring system that considers inflammation, ulceration, and thickening of the colon wall.

-

Collect colon tissue samples for histological analysis to assess the microscopic damage and for biochemical assays to measure MPO activity.

-

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities that hold significant therapeutic potential. Its ability to modulate key inflammatory, neuroprotective, and anticancer signaling pathways, as demonstrated in numerous preclinical studies, underscores its value as a lead compound for drug discovery. The quantitative data and detailed methodologies provided in this technical guide offer a solid foundation for further research into the pharmacological properties of this compound and its derivatives. Future studies should focus on elucidating the detailed molecular interactions of this compound with its targets, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its safety and efficacy in more advanced preclinical and eventually, clinical settings. The continued exploration of this compound's therapeutic potential is warranted and could lead to the development of novel treatments for a range of human diseases.

References

- 1. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]

- 2. Novel small molecule inhibition of IKK/NF‐κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemdiv.com [chemdiv.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. TNFα blockade in human diseases: Mechanisms and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A mechanism of AP-1 suppression through interaction of c-Fos with lamin A/C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cross-talk between the p38α and JNK MAPK Pathways Mediated by MAP Kinase Phosphatase-1 Determines Cellular Sensitivity to UV Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nuclear hormone receptor antagonism with AP-1 by inhibition of the JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are AP-1 inhibitors and how do they work? [synapse.patsnap.com]

- 16. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profiling of Hispidol and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispidol, a naturally occurring aurone, and its synthetic analogs have emerged as a promising class of compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profiling of this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the intricate signaling pathways modulated by these compounds.

Clarification of Structurally Related Compounds

To avoid ambiguity, it is essential to distinguish between this compound, Hispidin, and Hispidulin, three structurally related natural compounds that are often a source of confusion in the literature.

-

This compound: An aurone with a benzofuranone core. Its chemical name is (2Z)-6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one.[1]

-

Hispidin: A styrylpyrone characterized by a pyran-2-one ring. Its IUPAC name is 6-[(1E)-2-(3,4-Dihydroxyphenyl)ethen-1-yl]-4-hydroxy-2H-pyran-2-one.[2][3]

-

Hispidulin: A flavone, which is a derivative of chromen-4-one. Its chemical name is 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one.[4][5]

This guide will focus specifically on the pharmacological activities of this compound and its synthetic analogs.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the quantitative data for the biological activities of this compound and its analogs, providing a basis for structure-activity relationship (SAR) studies and further drug development.

Anticancer Activity

The anticancer potential of Hispolon (a compound structurally similar to this compound) and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

Table 1: Anticancer Activity (IC50, µM) of Hispolon and Its Analogs

| Compound | HCT-116 (Colon) | S1 (Colon) | PC-3 (Prostate) | DU-145 (Prostate) | MCF-7 (Breast) |

| VA-2 | 1.4 ± 1.3 | 1.8 ± 0.9 | - | - | - |

| VA-4 | 4.7 ± 2.6 | 9.3 ± 3.7 | 8.9 ± 6.2 | 8.2 ± 3.3 | 10.6 ± 4.0 |

| VA-7 | - | - | 3.3 - 10.7 (mean) | - | - |

| VA-15 | - | - | 3.3 - 10.7 (mean) | - | - |

Data sourced from Balaji et al., 2015.[6]

Anti-inflammatory and Neuroprotective Activities

A number of this compound analogs have been synthesized and evaluated for their potential in treating neurodegenerative diseases by targeting monoamine oxidase (MAO) and acetylcholinesterase (AChE), as well as neuroinflammation.

Table 2: MAO-B and AChE Inhibition and Anti-Neuroinflammatory Activity of O6-Aminoalkyl-Hispidol Analogs

| Compound | MAO-B Inhibition IC50 (µM) | AChE Inhibition IC50 (µM) | Anti-Neuroinflammatory Effect |

| 3aa | Submicromolar | 2.67 | Inhibition of PGE2 production |

| 3bc | Submicromolar | 1.56 | Inhibition of PGE2 production |

Data sourced from Hassan et al., 2023.[7]

Table 3: MAO-B Inhibition of O4'-Benzyl-Hispidol Derivatives

| Compound | MAO-B Inhibition IC50 (µM) | Selectivity Index | Anti-Neuroinflammatory Effect |

| 2e | 0.38 | >264 | Inhibition of nitric oxide production |

| 3b | 0.95 | >105 | Not specified |

Data sourced from Hassan et al., 2024.[8]

An in vivo study on a triterpenoid analog of this compound, this compound A 25-methyl ether, demonstrated its anti-inflammatory properties in a carrageenan-induced paw edema model. At a dose of 10 mg/kg, it showed significant inhibition of edema.[3]

Antioxidant Activity

The antioxidant capacity of this compound and its analogs is a key aspect of their pharmacological profile. The IC50 values for DPPH and ABTS radical scavenging assays are presented in Table 4.

Table 4: Antioxidant Activity (IC50, µg/mL) of Plant Extracts Containing Hispidulin

| Assay | Crude Extract | n-Hexane Fraction | Ethyl Acetate Fraction |

| DPPH | - | - | - |

| ABTS | - | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacological profiling of this compound and its analogs.

Anticancer Activity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of this compound analogs on cancer cell lines.

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Detailed Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory effect of this compound analogs in an acute inflammation model.

Principle: The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation. Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia. The first phase is mediated by histamine and serotonin, while the second phase is primarily mediated by prostaglandins and cytokines.

Detailed Protocol:

-

Animals: Use male Wistar rats or Swiss albino mice (150-200 g). Acclimatize the animals for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (n=6-8 per group):

-

Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

Test groups (this compound analogs at various doses, e.g., 1, 10, 50 mg/kg, p.o. or i.p.)

-

-

Compound Administration: Administer the test compounds or controls orally or intraperitoneally 60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Antioxidant Activity Assessment: DPPH and ABTS Radical Scavenging Assays

Objective: To determine the free radical scavenging capacity of this compound and its analogs.

Principle:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ radical has a characteristic blue-green color, which is reduced in the presence of an antioxidant, leading to a decrease in absorbance at 734 nm.

Detailed Protocol (DPPH Assay):

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution (at various concentrations) in methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity. The IC50 value is determined from the plot of scavenging activity against compound concentration.

Detailed Protocol (ABTS Assay):

-

Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add 190 µL of the ABTS•+ solution to 10 µL of the test compound solution (at various concentrations).

-

Incubation: Incubate the mixture for 6 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of inhibition. The IC50 value is determined from the plot of inhibition percentage against compound concentration.

Mechanistic Studies: Western Blot Analysis

Objective: To investigate the effect of this compound and its analogs on the expression and phosphorylation of key proteins in signaling pathways like MAPK and NF-κB.

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Detailed Protocol (General):

-

Cell Lysis: Treat cells with this compound analogs for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p38, total p38, phospho-IκBα, total IκBα) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization: Signaling Pathways and Workflows

This section provides diagrams generated using the DOT language to visualize key signaling pathways and experimental workflows related to the pharmacological activities of this compound and its analogs.

Anticancer Signaling Pathways

This compound and its analogs exert their anticancer effects by modulating several key signaling pathways, including the MAPK, PI3K/Akt, and ER stress pathways.

Caption: Anticancer signaling pathways modulated by this compound and its analogs.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound analogs are primarily mediated through the inhibition of the NF-κB signaling pathway.

Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Workflow: In Vivo Anticancer Study

The following diagram illustrates the workflow for an in vivo anticancer study of this compound analogs using a xenograft model.

Caption: Workflow for in vivo anticancer efficacy testing.

Conclusion

This compound and its analogs represent a versatile scaffold for the development of novel therapeutic agents with diverse pharmacological activities. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth mechanistic studies will be crucial for translating the therapeutic potential of these compounds into clinical applications. The provided visualizations of the signaling pathways offer a framework for understanding the molecular mechanisms underlying the observed biological effects and for identifying potential targets for future drug design.

References

- 1. This compound | C15H10O4 | CID 5281254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hispidin - Wikipedia [en.wikipedia.org]

- 3. Hispidin | C13H10O5 | CID 54685921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hispidulin | C16H12O6 | CID 5281628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and In Vitro Cell-based Evaluation of the Anti-cancer Activities of Hispolon Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases [mdpi.com]

- 8. Synthesis and biological evaluation of O4'-benzyl-hispidol derivatives and analogs as dual monoamine oxidase-B inhibitors and anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. e3s-conferences.org [e3s-conferences.org]

The Anti-inflammatory Potential of Hispidol in IBD: A Technical Overview for Researchers

A Critical Gap in Current Research Hinders a Comprehensive Technical Analysis

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a growing global prevalence. The quest for novel therapeutic agents with improved efficacy and safety profiles is a key focus of IBD research. Hispidol, a naturally occurring phenolic compound, has emerged as a potential candidate due to its reported anti-inflammatory properties. However, a thorough review of the currently available scientific literature reveals a significant lack of in-depth, quantitative data and detailed experimental protocols specifically investigating the effects of this compound in preclinical IBD models.

While general information suggests this compound's potential, the absence of specific studies detailing its impact on key IBD-related parameters and signaling pathways prevents the creation of a comprehensive technical guide for researchers and drug development professionals at this time. This document aims to outline the current understanding, highlight the existing knowledge gaps, and propose a framework for future research necessary to fully elucidate the therapeutic potential of this compound in IBD.

In Vivo Models of IBD: The Need for Quantitative Data

Table 1: Key In Vivo Parameters for Assessing this compound Efficacy in TNBS-Induced Colitis

| Parameter | Description | Data to be Collected |

| Body Weight Change | A general indicator of animal health and disease severity. | Daily body weight measurements, presented as a percentage of initial body weight. |

| Colon Length | Intestinal inflammation leads to colon shortening. | Measurement of the colon length from the cecum to the anus at the end of the study. |

| Colon Weight-to-Length Ratio | An indicator of colonic edema and inflammation. | The ratio of the wet weight of the excised colon to its length. |

| Myeloperoxidase (MPO) Activity | A quantitative measure of neutrophil infiltration into the colonic tissue, a hallmark of inflammation. | MPO activity measured in colonic tissue homogenates, typically expressed as U/g of tissue. |

| Macroscopic Damage Score | A semi-quantitative assessment of visible colonic damage. | Scoring based on the presence and severity of ulcers, inflammation, and adhesions (e.g., Wallace score). |

| Histological Score | Microscopic evaluation of tissue damage and inflammation. | Scoring of H&E stained colon sections based on the degree of inflammatory cell infiltration, crypt damage, and epithelial erosion. |

| Pro-inflammatory Cytokine Levels | Measurement of key inflammatory mediators in the colonic tissue. | Levels of TNF-α, IL-1β, IL-6, etc., measured by ELISA or qPCR. |

Experimental Protocol: TNBS-Induced Colitis in Rats

A standardized protocol for inducing colitis with TNBS is crucial for the reproducibility of studies. The following represents a typical methodology that would be employed to evaluate the efficacy of this compound.

In Vitro Anti-inflammatory Effects: Monocyte Adhesion Assay

A key event in the pathogenesis of IBD is the recruitment of leukocytes, particularly monocytes, to the inflamed intestinal epithelium. An in vitro monocyte adhesion assay is a valuable tool to screen for compounds that can inhibit this process. While it is reported that this compound inhibits TNF-α-induced monocyte adhesion to colon epithelial cells, the specific IC50 value and detailed experimental conditions are not publicly available.

Table 2: Key Parameters for In Vitro Monocyte Adhesion Assay

| Parameter | Description | Data to be Collected |

| Cell Lines | Human colon adenocarcinoma cell line and a human monocytic cell line. | e.g., HT-29 or Caco-2 cells and U937 or THP-1 cells. |

| Stimulant | Pro-inflammatory cytokine to induce the expression of adhesion molecules on epithelial cells. | TNF-α (e.g., 10 ng/mL). |

| This compound Concentrations | A range of concentrations to determine a dose-response relationship. | e.g., 0.1, 1, 10, 50, 100 µM. |

| Monocyte Labeling | A fluorescent dye to enable quantification of adherent monocytes. | e.g., Calcein-AM. |

| Quantification Method | Measurement of fluorescence to determine the number of adherent monocytes. | Fluorescence plate reader. |

| IC50 Value | The concentration of this compound that inhibits 50% of the monocyte adhesion. | Calculated from the dose-response curve. |

Experimental Protocol: TNF-α-Induced Monocyte Adhesion to Colon Epithelial Cells

The following protocol outlines a standard procedure for assessing the inhibitory effect of this compound on monocyte adhesion.

Molecular Mechanisms of Action: Elucidating Signaling Pathways

Understanding the molecular mechanisms by which this compound exerts its anti-inflammatory effects is crucial for its development as a therapeutic agent. Key inflammatory signaling pathways implicated in IBD include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). While research on a related compound, hispidin, suggests modulation of MAPK and JAK/STAT pathways, specific data for this compound's effects on these pathways in the context of IBD are lacking.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Investigating this compound's effect on this pathway would involve assessing its ability to inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.

MAPK and JAK/STAT Signaling Pathways

The MAPK (including p38, JNK, and ERK) and JAK/STAT pathways are also critical in mediating inflammatory responses in IBD. Future studies should investigate the effect of this compound on the phosphorylation status of key proteins in these cascades using techniques such as Western blotting in both in vitro and in vivo IBD models.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of a novel therapeutic for Inflammatory Bowel Disease. However, the current body of scientific literature lacks the detailed and specific data required to fully assess its potential. To advance the understanding of this compound's anti-inflammatory effects in IBD, future research should focus on:

-

Conducting comprehensive in vivo studies in well-established IBD models, such as TNBS- and DSS-induced colitis, with detailed reporting of quantitative data on disease activity, and histopathological and biochemical markers of inflammation.

-

Performing detailed in vitro assays to determine the precise IC50 of this compound for the inhibition of monocyte-epithelial cell adhesion and to explore its effects on other cellular processes relevant to IBD, such as epithelial barrier function.

-

Elucidating the specific molecular mechanisms of action by investigating the direct effects of this compound on the NF-κB, MAPK, and JAK/STAT signaling pathways in intestinal epithelial cells and immune cells.

The generation of this critical data will be instrumental for the scientific community to build a robust understanding of this compound's therapeutic potential and to guide its further development as a treatment for IBD.

Investigating the Biosynthetic Pathway of Hispidol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidol, a naturally occurring aurone, has garnered significant interest for its diverse biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, with a focus on the key enzymes, precursor molecules, and regulatory mechanisms. While extensive research has elucidated the general pathway, this guide also highlights areas where further quantitative and mechanistic data are required.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway. The immediate precursor to this compound is the chalcone isoliquiritigenin . In the model legume Medicago truncatula, the formation of this compound from isoliquiritigenin is primarily catalyzed by class III peroxidases (PRXs) in a hydrogen peroxide (H₂O₂)-dependent manner.[1] An alternative biosynthetic route involving polyphenol oxidases (PPOs) has been proposed in other plant species but appears less likely in M. truncatula.[1]

The key enzymatic step involves the oxidative cyclization of isoliquiritigenin. The proposed mechanism, catalyzed by peroxidases such as MtPRX1 and MtPRX2, proceeds through the formation of a phenoxy radical, followed by rearrangement, oxygenation, and cyclization to form the aurone structure.[1]

Precursor Biosynthesis: The Phenylpropanoid Pathway

Isoliquiritigenin is synthesized through the well-established phenylpropanoid and flavonoid biosynthesis pathways. The core reactions leading to isoliquiritigenin are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA.

-

Chalcone Synthase (CHS) and Chalcone Reductase (CHR): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a naringenin chalcone. In legumes, CHR acts in concert with CHS to produce 6'-deoxychalcones like isoliquiritigenin.

Quantitative Data

Despite the identification of the key enzymes in this compound biosynthesis, there is a notable lack of publicly available quantitative data regarding their catalytic properties. Extensive literature searches did not yield specific values for the kinetic parameters (Km, Vmax, kcat), specific activities, or optimal reaction conditions (pH, temperature) for MtPRX1 and MtPRX2 in the context of aurone synthesis. Similarly, quantitative data on the in vitro or in vivo yield of this compound from isoliquiritigenin is not well-documented in the available literature. This represents a significant knowledge gap that future research should address.

Regulation of this compound Biosynthesis

The biosynthesis of this compound in Medicago truncatula is closely linked to the plant's defense response system. The expression of the peroxidase genes (MtPRX1, MtPRX2, and MtPRX3) is coordinately induced upon treatment with yeast elicitor, a known mimic of fungal pathogens.[1] This suggests that this compound may function as a phytoalexin, an antimicrobial compound produced by plants under stress.

The signaling cascade from the perception of the yeast elicitor to the transcriptional activation of the peroxidase genes is likely to involve a complex network of signaling molecules. While a detailed pathway specific to this compound biosynthesis has not been fully elucidated, it is expected to follow the general paradigm of plant defense signaling, which includes:

-

Elicitor Recognition: Recognition of yeast cell wall components by plant cell surface receptors.

-

Signal Transduction: Activation of downstream signaling components, potentially including calcium ion fluxes, reactive oxygen species (ROS) production, and mitogen-activated protein kinase (MAPK) cascades.[2]

-

Transcriptional Regulation: Activation of specific transcription factors that bind to the promoter regions of defense-related genes, including the MtPRX genes.

Experimental Protocols

Heterologous Expression and Purification of Peroxidases

-

Gene Cloning: The coding sequences of MtPRX1 and MtPRX2 are amplified from M. truncatula cDNA and cloned into a suitable E. coli expression vector (e.g., pET series).

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: An overnight culture is used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of IPTG at mid-log phase.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is typically achieved by sonication or high-pressure homogenization.

-

Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography for further purification.

Peroxidase Enzyme Assay

-

Reaction Mixture: A typical assay mixture contains a suitable buffer (e.g., sodium phosphate buffer), the substrate isoliquiritigenin, hydrogen peroxide, and the purified peroxidase enzyme.

-

Reaction Initiation and Monitoring: The reaction is initiated by the addition of the enzyme or H₂O₂. The formation of this compound is monitored spectrophotometrically by the increase in absorbance at its characteristic wavelength (around 390 nm).

-

Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot. Kinetic parameters can be determined by varying the substrate concentrations.

HPLC-PDA-MS Analysis of this compound

-

Sample Preparation: Plant extracts or in vitro reaction mixtures are prepared and filtered before injection.

-

Chromatographic Separation: Samples are injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of acidified water and acetonitrile is typically used to separate the compounds.

-

Detection and Quantification:

-

PDA Detection: The eluent is monitored with a photodiode array detector to obtain the UV-Vis spectrum of the eluting compounds. This compound can be quantified based on its absorbance at its λmax by comparison to a standard curve.

-

MS Detection: The eluent is introduced into an electrospray ionization (ESI) mass spectrometer. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are used for unambiguous identification of this compound.[1]

-

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Medicago truncatula from isoliquiritigenin, catalyzed by peroxidases, has been established. The regulation of this pathway is intricately linked to the plant's defense response to elicitors. However, to fully harness the potential of this pathway for biotechnological applications, further research is imperative. A key area for future investigation is the detailed biochemical characterization of the involved peroxidases, including the determination of their kinetic parameters and substrate specificity. Furthermore, a more in-depth elucidation of the signaling cascade, from elicitor perception to the transcriptional activation of the biosynthetic genes, will provide valuable insights for targeted metabolic engineering strategies to enhance this compound production. The development and publication of detailed, reproducible experimental protocols will be crucial to advancing research in this field.

References

Hispidol's Effect on Cellular Signaling Pathways: A Technical Guide

Introduction

Hispidol is a naturally occurring flavonoid that has garnered significant attention within the scientific community for its diverse biological activities, including potent anti-inflammatory, antioxidant, and anticancer properties.[1] As researchers and drug development professionals seek novel therapeutic agents, understanding the precise molecular mechanisms by which compounds like this compound exert their effects is paramount. This technical guide provides an in-depth examination of this compound's impact on critical cellular signaling pathways. It consolidates quantitative data, details common experimental protocols for its study, and visualizes the complex signaling networks it modulates. The information herein is intended to serve as a comprehensive resource for professionals engaged in oncology, immunology, and drug discovery.

Quantitative Analysis of this compound's Bioactivity

The efficacy of this compound and its related compounds has been quantified across various cell lines and models. The following table summarizes key data points from the literature, providing a comparative overview of its potency.

| Compound | Biological Activity | Cell Line / Model | Quantitative Data | Reference |

| This compound | Inhibition of monocyte adhesion | TNF-α induced colon epithelial cells | IC50: 0.50 μM | [2] |

| Hispidulin | Anti-inflammatory | Human Umbilical Vein Endothelial Cells (HUVECs) | Effective Conc.: 1-20 μM | [3] |

| Hispidulin | Apoptosis Induction | NCI-H460 & A549 (NSCLC cells) | Effective Conc.: 15-30 μM | [4] |